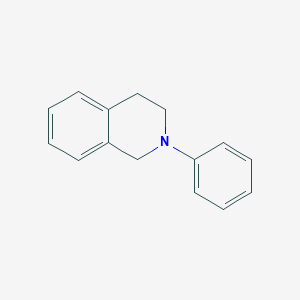

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

2-Phenyl-1,2,3,4-tetrahydroisoquinoline is a reactant used in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at the α-position of tertiary amines . It can also serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .

Synthesis Analysis

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline involves several approaches. The Pomeranz-Fritsch-Bobbitt, Pictet-Spengler, and Bischler-Napieralski approaches are commonly used for synthetic decoration of the nonsteroidal N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) template .Molecular Structure Analysis

The molecular formula of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline is C15H15N. The compound has a molecular weight of 209.29 g/mol . The InChIKey of the compound is ONQBUHWENXKHHP-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Phenyl-1,2,3,4-tetrahydroisoquinoline is used as a reactant in acetic acid promoted metal-free aerobic carbon-carbon bond forming reactions at the α-position of tertiary amines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.29 g/mol and a complexity of 220. It has a topological polar surface area of 3.2 Ų and a heavy atom count of 16 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

“2-Phenyl-1,2,3,4-tetrahydroisoquinoline” can be used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process and in the chemical production process .

Medicinal Chemistry

This compound is a part of the large group of natural products known as isoquinoline alkaloids . These alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class in medicinal chemistry .

Biological Activities

THIQ based natural and synthetic compounds, including “2-Phenyl-1,2,3,4-tetrahydroisoquinoline”, exert diverse biological activities against various infective pathogens . This makes them valuable in the development of new treatments for infectious diseases .

Neurodegenerative Disorders

These compounds also show promising results against neurodegenerative disorders . This opens up potential avenues for research in the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Development of Novel THIQ Analogs

The THIQ heterocyclic scaffold, which includes “2-Phenyl-1,2,3,4-tetrahydroisoquinoline”, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .

Structural–Activity Relationship (SAR) Studies

“2-Phenyl-1,2,3,4-tetrahydroisoquinoline” and its analogs are often used in SAR studies . These studies help understand the relationship between the structure of a compound and its observed activity, which is crucial in drug design .

Zukünftige Richtungen

The THIQ heterocyclic scaffold, which includes 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring these analogs and their potential applications.

Wirkmechanismus

Target of Action

2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-P-THIQ) is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . THIQs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiqs, in general, are known to interact with their targets to exert biological activities against various pathogens and neurodegenerative disorders

Biochemical Pathways

Thiqs are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders . More research is needed to identify the specific pathways affected by 2-P-THIQ.

Pharmacokinetics

The solubility of similar compounds can impact their bioavailability

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Action Environment

The storage conditions can impact the stability of similar compounds

Eigenschaften

IUPAC Name |

2-phenyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQBUHWENXKHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in medicinal chemistry?

A1: Research suggests that 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrate potential as antiimplantation agents []. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits notable potency in this regard []. Additionally, certain derivatives, such as 4-(4-halophenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown antiulcer and antidepressive activity in preclinical studies []. These findings highlight the potential of these compounds as lead structures for developing novel therapeutics.

Q2: How do structural modifications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline influence its biological activity?

A2: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. For instance, the presence of a fluorine atom at the para position of the phenyl ring, as in 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, significantly enhances antiimplantation activity []. Conversely, the tetracyclic derivative of the compound was found to be inactive, suggesting that maintaining the core tetrahydroisoquinoline structure is crucial for activity []. In the context of antiulcer and antidepressant properties, halogen substitutions at the 4-position of the phenyl ring significantly influence activity, with the bromine derivative exhibiting the most potent inhibition of dopamine, norepinephrine, and serotonin reuptake [].

Q3: Can 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives be utilized in catalytic applications?

A3: While the provided research doesn't directly focus on the catalytic properties of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline itself, a related application is highlighted. The compound can serve as a reactant in cross-dehydrogenative coupling (CDC) reactions []. Notably, researchers have developed a photocatalytic system using a pagoda-like In2O3/CuO heteroepitaxial structure coated with a N-doped C layer to facilitate the CDC reaction involving 2-phenyl-1,2,3,4-tetrahydroisoquinoline and indole []. This system demonstrates the potential of using tailored photocatalysts to drive reactions involving this compound class, opening avenues for synthesizing more complex molecules.

Q4: What unique intermolecular interactions involving fluorine have been observed in crystal structures containing 2-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

A4: X-ray crystallographic studies of 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline have revealed the presence of unusual C-F...F-C interactions in the crystal lattice []. These interactions, though weak, were observed across the center of symmetry and were further characterized using charge density analysis []. This finding underscores the importance of considering such non-covalent interactions in understanding the solid-state packing and potentially influencing the physicochemical properties of these compounds.

Q5: How can covalent organic frameworks (COFs) contribute to reactions involving 2-Phenyl-1,2,3,4-tetrahydroisoquinoline?

A5: Research highlights the use of COFs as photocatalysts in reactions involving 2-Phenyl-1,2,3,4-tetrahydroisoquinoline []. Specifically, a COF synthesized from 1,3,5-benzenetricarboxaldehyde and 2,5-di(N,N-dimethyl)amino-1,4-benzdihydrazide was found to significantly enhance the yield of the dehydrogenative coupling reaction between 2-phenyl-1,2,3,4-tetrahydroisoquinoline and nitromethane []. This improvement is attributed to the large specific surface area and regular open framework structure of the COF, which facilitates mass transfer of reactants and products during the photocatalytic process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)